2-[(3-ethoxypropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound notable for its diverse functional groups and potential biological activities. This compound features a pyrido[1,2-a]pyrimidin-4-one core, which is substituted with a thiazolidinone moiety and an ethoxypropyl amino group. Its structural complexity suggests various applications in medicinal chemistry and biological research.
The synthesis of 2-[(3-ethoxypropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step synthetic routes. One common method includes the condensation of thiazolidine derivatives with pyrimidine precursors.
Technical Details:
The molecular formula for this compound is , with a molecular weight of 460.6 g/mol. The structure includes:
InChI Key: GLXQXWZMLHEPDJ-VKAVYKQESA-N
Canonical SMILES: CCOCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC(C)C .
This compound can undergo various chemical transformations:
Technical Details:
These reactions are facilitated by the presence of functional groups such as amines and carbonyls that can participate in nucleophilic attacks or electrophilic additions .
The mechanism of action for 2-[(3-ethoxypropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific biological targets such as enzymes or receptors.
Data: The precise interactions depend on the specific biological context and target proteins involved .
Key chemical properties include:
Relevant analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to characterize these properties .
This compound has potential applications in various scientific fields:
The ongoing research into its properties and mechanisms may reveal further applications in drug development and therapeutic interventions .
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2